4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121514-89-2
VCID: VC11677404
InChI: InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(11-16(14)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)Cl
Molecular Formula: C19H21BClFO3
Molecular Weight: 362.6 g/mol

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester

CAS No.: 2121514-89-2

Cat. No.: VC11677404

Molecular Formula: C19H21BClFO3

Molecular Weight: 362.6 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester - 2121514-89-2

Specification

CAS No. 2121514-89-2
Molecular Formula C19H21BClFO3
Molecular Weight 362.6 g/mol
IUPAC Name 2-(5-chloro-2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(11-16(14)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Standard InChI Key SCPCOELSVBVZDZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester belongs to the arylboronic ester family, with the systematic IUPAC name 2-(5-chloro-2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Its structure integrates three functional groups:

  • A benzyloxy group (-OCH2C6H5) at the 4-position, providing steric bulk and influencing electronic properties.

  • Chlorine at the 5-position, enhancing electrophilicity and directing substitution patterns.

  • Fluorine at the 2-position, modulating lipophilicity and hydrogen-bonding interactions .

The pinacol ester moiety (1,3,2-dioxaborolane) stabilizes the boronic acid, preventing protodeboronation and enabling handling under ambient conditions.

Physical and Chemical Data

PropertyValue
Molecular FormulaC19H21BClFO3
Molecular Weight362.6 g/mol
CAS Number2121514-89-2
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)Cl
InChI KeySCPCOELSVBVZDZ-UHFFFAOYSA-N
Storage Conditions2–8°C in inert atmosphere

The compound exhibits moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) but limited solubility in water.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically proceeds via a multi-step sequence:

  • Halogenation and Functionalization: Introduction of chlorine and fluorine to a phenyl ring via electrophilic substitution or directed ortho-metalation.

  • Benzyloxy Group Installation: Etherification using benzyl bromide under basic conditions.

  • Boronic Ester Formation: Reaction with pinacolborane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) to form the boronic ester.

Key challenges include regioselectivity in halogenation and minimizing dehalogenation during coupling steps.

Purification and Quality Control

Industrial batches (>95% purity) are purified via column chromatography or recrystallization. Quality control employs:

  • HPLC-MS: To verify molecular weight and detect impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ester integrity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound is a premier substrate for Suzuki-Miyaura reactions, forming biaryl systems essential in pharmaceuticals and materials. The chlorine atom acts as a directing group, while fluorine enhances oxidative stability of the palladium catalyst. For example:
Ar-B(pin)+Ar’-XPd0,baseAr-Ar’\text{Ar-B(pin)} + \text{Ar'-X} \xrightarrow{\text{Pd}^0, \text{base}} \text{Ar-Ar'}
Typical yields exceed 75% with low catalyst loading (1–2 mol% Pd).

Directed C-H Functionalization

The boronic ester directs meta-C-H activation in arenes, enabling site-selective alkylation or arylation. This is critical for synthesizing complex polycyclic structures.

Pharmaceutical Relevance

Drug Candidate Synthesis

The compound’s halogenated aromatic core is a precursor to kinase inhibitors and antimicrobial agents. Fluorine improves metabolic stability, while chlorine modulates target binding affinity. For instance, derivatives have shown preliminary activity against Staphylococcus aureus (MIC = 8 µg/mL).

Prodrug Design

Boronic esters are hydrolyzed in vivo to boronic acids, which inhibit proteases and serine hydrolases. This property is exploited in anticancer prodrugs targeting the ubiquitin-proteasome pathway .

Comparison with Analogues

CompoundSubstituentsReactivity in Suzuki Coupling
4-Benzyloxy-5-chloro-2-fluorophenylCl, F, OBnHigh (k = 0.45 min⁻¹)
4-Methoxy-3-nitrophenylboronic esterNO2, OMeModerate (k = 0.22 min⁻¹)
2,4-Dichlorophenylboronic esterCl, ClLow (k = 0.12 min⁻¹)

The trifunctional substitution in 4-benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester confers superior reactivity over dichloro or nitro-substituted analogues .

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